Cas no 75568-11-5 (3,5-Dibromo-1,2-phenylenediamine Monohydrochloride)

3,5-Dibromo-1,2-phenylenediamine Monohydrochloride is a halogenated aromatic diamine derivative, primarily utilized as a key intermediate in organic synthesis and pharmaceutical research. Its dibromo-substituted phenylenediamine structure enhances reactivity, making it valuable for constructing complex heterocyclic compounds and functionalized aromatic systems. The monohydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound is particularly useful in the development of dyes, ligands, and biologically active molecules due to its electron-withdrawing bromine substituents, which influence electronic properties and regioselectivity in reactions. High purity and consistent quality ensure reliable performance in demanding synthetic applications.
3,5-Dibromo-1,2-phenylenediamine Monohydrochloride structure
75568-11-5 structure
Product Name:3,5-Dibromo-1,2-phenylenediamine Monohydrochloride
CAS No:75568-11-5
MF:C6H7Br2ClN2
MW:302.394178628922
MDL:MFCD00012967
CID:573094
PubChem ID:87563115
Update Time:2025-06-23

3,5-Dibromo-1,2-phenylenediamine Monohydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediamine,3,5-dibromo-, hydrochloride (1:1)
    • 3,5-Dibromo-1,2-phenylenediamine Monohydrochloride [Sensitive reagent for the determination of Se by GC-ECD]
    • 3,5-dibromobenzene-1,2-diamine,hydrochloride
    • 1,2-Diamino-3,5-dibromobenzene Monohydrochloride
    • 3,5-dibromobenzene-1,2-diamine Hydrochloride
    • 3,5-Dibromo-1,2-phenylenediamine Monohydrochloride
    • VZ25691
    • 3,5-Dibromo-1,2-phenylenediamine monoHCl
    • 3,5-dibromobenzene-1,2-diamine;hydrochloride
    • A838451
    • 3,5-DIBROMO-1,2-PHENYLENEDIAMINE hydrochloride
    • 3,5-bis(br
    • 3,5-DIBROMO-1,2-PHENYLENEDIAMINE MONOHCL [SENSITIVE REAGENT FOR THE DETERMINATION OF SE BY GC-ECD]
    • CS-0314567
    • T71305
    • SCHEMBL4380306
    • AS-66212
    • FT-0641568
    • MFCD00012967
    • AKOS025295719
    • 3,5-Dibromobenzene-1,2-diamine--hydrogen chloride (1/1)
    • 3,5-dibromobenzene-1,2-diamineHydrochloride
    • DTXSID40369123
    • 75568-11-5
    • QOZDVKFQMGARCC-UHFFFAOYSA-N
    • A5080
    • DB-021997
    • MDL: MFCD00012967
    • Inchi: 1S/C6H6Br2N2.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h1-2H,9-10H2;1H
    • InChI Key: QOZDVKFQMGARCC-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(=C1N)N)Br.Cl

Computed Properties

  • Exact Mass: 299.86600
  • Monoisotopic Mass: 299.866
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 120
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 52

Experimental Properties

  • Color/Form: Beige powder.
  • Density: 2.104
  • Melting Point: 238 °C
  • Boiling Point: 319.5 °C at 760 mmHg
  • Flash Point: 147 °C
  • PSA: 52.04000
  • LogP: 4.34040
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

3,5-Dibromo-1,2-phenylenediamine Monohydrochloride Security Information

3,5-Dibromo-1,2-phenylenediamine Monohydrochloride Customs Data

  • HS CODE:2921590090
  • Customs Data:

    China Customs Code:

    2921590090

    Overview:

    2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3,5-Dibromo-1,2-phenylenediamine Monohydrochloride Pricemore >>

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3,5-Dibromo-1,2-phenylenediamine Monohydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:75568-11-5)3,5-Dibromo-1,2-phenylenediamine Monohydrochloride
Order Number:A838451
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:43
Price ($):471.0
Email:sales@amadischem.com

3,5-Dibromo-1,2-phenylenediamine Monohydrochloride Related Literature

Additional information on 3,5-Dibromo-1,2-phenylenediamine Monohydrochloride

Introduction to 3,5-Dibromo-1,2-phenylenediamine Monohydrochloride (CAS No. 75568-11-5)

3,5-Dibromo-1,2-phenylenediamine Monohydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 75568-11-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of brominated diamines, which are known for their versatile applications in the synthesis of various bioactive molecules. The presence of bromine atoms at the 3rd and 5th positions on the phenylene ring, combined with the diamine functional groups, imparts unique reactivity and structural properties that make it a valuable intermediate in drug discovery and material science.

The Monohydrochloride form of this compound indicates that it is salted with hydrochloric acid, which enhances its solubility in aqueous solutions. This property is particularly advantageous for pharmaceutical applications, where solubility plays a critical role in drug formulation and bioavailability. The hydrochloride salt form ensures that the compound remains stable and easily dispersible, facilitating its use in both laboratory research and potential industrial-scale processes.

In recent years, 3,5-Dibromo-1,2-phenylenediamine Monohydrochloride has been explored for its potential role in the development of novel therapeutic agents. The brominated aromatic structure of this compound makes it a promising candidate for further chemical modifications, allowing researchers to tailor its properties for specific biological targets. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. This has sparked interest in its potential application in treating conditions such as arthritis and other inflammatory disorders.

One of the most compelling aspects of 3,5-Dibromo-1,2-phenylenediamine Monohydrochloride is its utility as a building block in the synthesis of more complex molecules. The bromine atoms provide reactive sites for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are fundamental in constructing biaryl structures found in many pharmaceuticals. Additionally, the diamine functionality allows for further functionalization through condensation reactions or Schiff base formations, expanding its synthetic utility.

Recent advancements in computational chemistry have also highlighted the significance of 3,5-Dibromo-1,2-phenylenediamine Monohydrochloride in drug design. Molecular modeling studies have demonstrated that modifications to this core structure can influence binding affinity and selectivity towards target proteins. This computational insight has guided experimental efforts to optimize derivatives with enhanced pharmacological profiles. Such interdisciplinary approaches underscore the importance of this compound in modern medicinal chemistry.

The chemical properties of 3,5-Dibromo-1,2-phenylenediamine Monohydrochloride are further influenced by its crystal structure and thermal stability. X-ray crystallography studies have provided detailed insights into its molecular arrangement, revealing how intermolecular interactions contribute to its stability under various conditions. These structural insights are crucial for understanding its behavior in different environments and for designing robust synthetic protocols.

From an industrial perspective, the production of 3,5-Dibromo-1,2-phenylenediamine Monohydrochloride requires careful optimization to ensure high yield and purity. Advances in green chemistry principles have led to more sustainable synthetic routes that minimize waste and reduce energy consumption. Such environmentally conscious approaches align with global efforts to promote sustainable pharmaceutical manufacturing.

The pharmacological potential of this compound has not gone unnoticed by academic researchers worldwide. Several laboratories have reported novel derivatives synthesized from 3,5-Dibromo-1,2-phenylenediamine Monohydrochloride that exhibit promising biological activities. For example, modifications at the amino positions have led to compounds with enhanced antimicrobial properties against resistant strains of bacteria. This highlights the versatility of this scaffold and its capacity to contribute to addressing emerging therapeutic challenges.

In conclusion,3,5-Dibromo-1,2-phenylenediamine Monohydrochloride (CAS No. 75568-11-5) represents a fascinating compound with broad applications in pharmaceutical research and chemical synthesis. Its unique structural features and reactivity make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications and synthetic possibilities,3,5-Dibromo-1,2-phenylenediamine Monohydrochloride is poised to remain a cornerstone in medicinal chemistry innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:75568-11-5)3,5-Dibromo-1,2-phenylenediamine Monohydrochloride
A838451
Purity:99%
Quantity:1g
Price ($):471.0
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